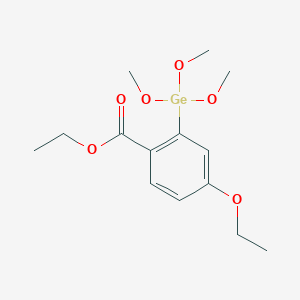
Ethyl 4-ethoxy-2-(trimethoxygermyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-ethoxy-2-(trimethoxygermyl)benzoate is an organogermanium compound that features a benzoate ester functional group This compound is of interest due to its unique chemical structure, which includes a germanium atom bonded to three methoxy groups and an ethoxy group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-ethoxy-2-(trimethoxygermyl)benzoate typically involves the reaction of 4-ethoxybenzoic acid with trimethoxygermane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, to facilitate the formation of the germanium-carbon bond. The reaction conditions often include a solvent like toluene and a temperature range of 80-100°C to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the scalability of the synthesis process.
化学反応の分析
Types of Reactions
Ethyl 4-ethoxy-2-(trimethoxygermyl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding germanium oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy groups on the germanium atom can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium halides or amines in the presence of a base.
Major Products Formed
Oxidation: Germanium oxides and carboxylic acids.
Reduction: Alcohols and germanium hydrides.
Substitution: Halogermanes and aminogermanes.
科学的研究の応用
Ethyl 4-ethoxy-2-(trimethoxygermyl)benzoate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, such as germanium-containing polymers and coatings.
作用機序
The mechanism of action of Ethyl 4-ethoxy-2-(trimethoxygermyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The germanium atom can form stable complexes with biological molecules, potentially altering their function. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which may further interact with cellular pathways.
類似化合物との比較
Similar Compounds
Ethyl 4-ethoxybenzoate: Lacks the germanium atom, making it less versatile in terms of chemical reactivity.
Trimethoxygermane: Contains the germanium atom but lacks the benzoate ester group, limiting its applications in organic synthesis.
Ethyl 4-methoxybenzoate: Similar structure but with a methoxy group instead of an ethoxy group, affecting its chemical properties.
Uniqueness
Ethyl 4-ethoxy-2-(trimethoxygermyl)benzoate is unique due to the presence of both the germanium atom and the benzoate ester group
特性
CAS番号 |
96131-85-0 |
|---|---|
分子式 |
C14H22GeO6 |
分子量 |
358.95 g/mol |
IUPAC名 |
ethyl 4-ethoxy-2-trimethoxygermylbenzoate |
InChI |
InChI=1S/C14H22GeO6/c1-6-20-11-8-9-12(14(16)21-7-2)13(10-11)15(17-3,18-4)19-5/h8-10H,6-7H2,1-5H3 |
InChIキー |
GMIAABSQCNLMAC-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC(=C(C=C1)C(=O)OCC)[Ge](OC)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


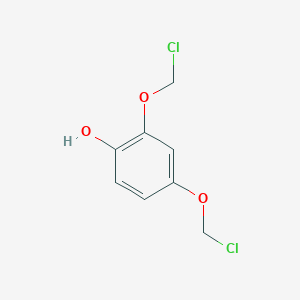
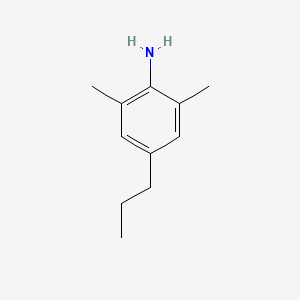

![2-{2-[6-(Hydroxyimino)cyclohexa-2,4-dien-1-yl]-2-phenylethylidene}hydrazine-1-carbothioamide](/img/structure/B14340760.png)
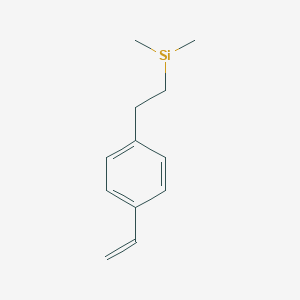
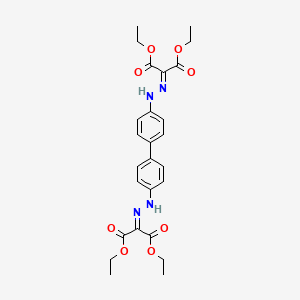

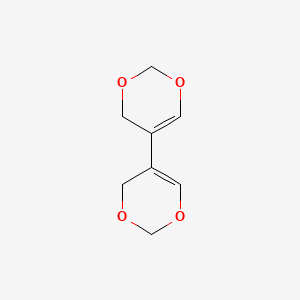

![[(Dimethylalumanyl)methylene]bis(diphenylphosphane)](/img/structure/B14340795.png)
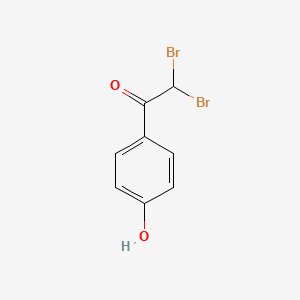

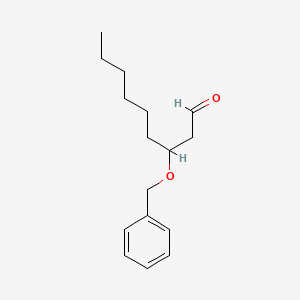
![2,2'-[Piperazine-1,4-diylbis(methylene)]bis(4,6-dimethylphenol)](/img/structure/B14340807.png)
